2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid is a complex organic compound with significant relevance in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which contributes to its diverse applications and interactions in biological systems.
This compound can be synthesized through several methods, primarily involving organic synthesis techniques. It is commercially available from chemical suppliers and can also be found in scientific literature discussing its properties and applications.
The compound belongs to the class of alcohols and carboxylic acids, specifically featuring both an alcohol functional group and a propanoic acid moiety. Its classification is essential for understanding its reactivity and potential applications in different chemical contexts.
The synthesis of 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid typically involves a multi-step process:
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions, improve yield, and ensure product consistency. Catalysts may be utilized to enhance reaction rates and selectivity, while automated systems facilitate scalability.
The molecular formula for 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid is , with a molecular weight of 288.42 g/mol. The compound features a complex structure with multiple functional groups.
| Property | Data |
|---|---|
| CAS Number | 610769-94-3 |
| IUPAC Name | 2-methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid |
| InChI | InChI=1S/C13H26O2.C3H6O2/c1-10-6-5-7-12(8-10)11(2)15-13(3,4)9-14;1-2-3(4)5/h10-12,14H,5-9H2,1-4H3;2H2,1H3,(H,4,5) |
| InChI Key | IVVZQBCPLLBGHV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)O.CC1CCCC(C1)C(C)OC(C)(C)CO |
The compound can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its properties for research purposes.
The mechanism of action for 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid involves its interaction with various molecular targets such as enzymes and receptors.
The compound may modulate enzymatic activity or receptor binding, influencing cellular signaling pathways and physiological responses. This characteristic makes it particularly interesting for biological studies and potential therapeutic applications.
The physical properties of the compound include:
Key chemical properties include:
Understanding these properties is essential for predicting the behavior of the compound in various environments and applications.
2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid has several notable applications:
This compound's unique structure and properties make it a valuable asset across multiple scientific disciplines, contributing to advancements in research and industrial applications.
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8